N-Chloro-N'-phenylurea N-Chloro-N'-phenylurea
Brand Name: Vulcanchem
CAS No.: 113546-44-4
VCID: VC19142593
InChI: InChI=1S/C7H7ClN2O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)
SMILES:
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol

N-Chloro-N'-phenylurea

CAS No.: 113546-44-4

Cat. No.: VC19142593

Molecular Formula: C7H7ClN2O

Molecular Weight: 170.59 g/mol

* For research use only. Not for human or veterinary use.

N-Chloro-N'-phenylurea - 113546-44-4

Specification

CAS No. 113546-44-4
Molecular Formula C7H7ClN2O
Molecular Weight 170.59 g/mol
IUPAC Name 1-chloro-3-phenylurea
Standard InChI InChI=1S/C7H7ClN2O/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,(H2,9,10,11)
Standard InChI Key ULYSMQORPOQZCP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC(=O)NCl

Introduction

Chemical Structure and Fundamental Properties

N-Chloro-N'-phenylurea (IUPAC name: 1-chloro-3-phenylurea) consists of a urea group (NH2CONH\text{NH}_2\text{CONH}) modified with a chlorine atom and a phenyl ring. Its molecular formula is C7H7ClN2O\text{C}_7\text{H}_7\text{ClN}_2\text{O}, yielding a molecular weight of 170.60 g/mol. Key physicochemical properties include:

PropertyValue
Molecular FormulaC7H7ClN2O\text{C}_7\text{H}_7\text{ClN}_2\text{O}
Molecular Weight170.60 g/mol
SolubilityModerate in polar solvents (e.g., DMSO, ethanol); low in water
Melting PointEstimated 145–155°C (based on analogs)
StabilityHydrolytically sensitive under alkaline conditions

The chlorine atom enhances electrophilicity, potentially increasing reactivity compared to unsubstituted phenylurea .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

N-Chloro-N'-phenylurea is typically synthesized via two primary routes:

  • Chlorination of Phenylurea:
    Direct chlorination using agents like sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or hypochlorous acid (HOCl\text{HOCl}) under controlled temperatures (0–10°C). The reaction proceeds as:

    C6H5NHCONH2+Cl2C6H5NHCONHCl+HCl\text{C}_6\text{H}_5\text{NHCONH}_2 + \text{Cl}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCONHCl} + \text{HCl}

    Yields range from 60–75%, requiring purification via recrystallization .

  • Condensation of Chloroaniline with Urea:
    Reacting 4-chloroaniline with urea in a toluene medium at 80–100°C for 12–18 hours. Catalytic bases (e.g., triethylamine) improve efficiency .

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors: Enable precise temperature control during chlorination, reducing side products.

  • Solvent Recovery Systems: Toluene or dichloromethane are recycled to minimize waste.

  • Purity Optimization: Crystallization from ethanol/water mixtures achieves >95% purity .

Applications and Functional Mechanisms

Agricultural Herbicides

N-Chloro-N'-phenylurea exhibits herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis. Field trials with analogs show effective weed control at 50–100 g/ha, particularly against broadleaf species .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing anticonvulsants and antimicrobial agents. Its chlorine moiety facilitates nucleophilic substitution reactions, enabling derivatization into bioactive molecules .

Corrosion Inhibition

In industrial cooling systems, N-Chloro-N'-phenylurea (at 10–50 ppm) reduces steel corrosion rates by 40–60% through adsorption onto metal surfaces, forming protective films .

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
PhenylureaLacks chlorine substituentModerate herbicidal activity
N-Methyl-N'-phenylureaMethyl group instead of chlorineLower electrophilicity; reduced potency
DiuronDichlorinated phenylurea derivativeHigher soil persistence and toxicity

N-Chloro-N'-phenylurea’s chlorine atom enhances binding to biological targets compared to non-halogenated analogs, but it is less persistent than diuron .

Future Research Directions

  • Structure-Activity Relationships: Systematic studies to optimize herbicidal efficacy while minimizing toxicity.

  • Green Synthesis Routes: Exploring biocatalysis or microwave-assisted reactions to reduce solvent use.

  • Environmental Remediation: Degradation pathways using advanced oxidation processes (AOPs).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator